molecular formula C2H9NO5S B12806303 Ethanol, 2-amino-, sulfate (salt) CAS No. 68955-16-8

Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806303
CAS No.: 68955-16-8
M. Wt: 159.16 g/mol
InChI Key: IQGWPPQNIZBTBM-UHFFFAOYSA-N
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Description

Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the formula C2H7NO4S. It is a sulfate salt of 2-aminoethanol, commonly known as ethanolamine. This compound is a colorless to slightly yellow solid, soluble in water, and has a pungent odor. It is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2-amino-, sulfate (salt) can be synthesized by dissolving 2-aminoethanol in concentrated sulfuric acid. The reaction must be carried out carefully due to the corrosive nature of concentrated sulfuric acid . The general reaction is as follows:

C2H7NO+H2SO4C2H7NO4S\text{C}_2\text{H}_7\text{NO} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_2\text{H}_7\text{NO}_4\text{S} C2​H7​NO+H2​SO4​→C2​H7​NO4​S

Industrial Production Methods

In industrial settings, the production of ethanol, 2-amino-, sulfate (salt) involves large-scale reactions with stringent control over reaction conditions to ensure safety and efficiency. The process typically involves the use of automated systems to handle the corrosive reagents and to maintain the desired reaction temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfate group into other functional groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various alkylated amines.

Scientific Research Applications

Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is used in the study of cellular membranes and as a component in buffer solutions.

    Medicine: It has applications in drug formulation and as a stabilizer for certain pharmaceuticals.

    Industry: It is used in the production of surfactants, detergents, and emulsifiers

Mechanism of Action

The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with various molecular targets. The sulfate group can facilitate molecular interactions and protein ligand binding at the cellular surface, which is crucial in biological processes . The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-amino-, sulfate (salt) is unique due to the presence of both an amino group and a sulfate group, which confer distinct chemical properties. The sulfate group enhances its solubility in water and its ability to participate in specific biochemical interactions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

68955-16-8

Molecular Formula

C2H9NO5S

Molecular Weight

159.16 g/mol

IUPAC Name

2-aminoethanol;sulfuric acid

InChI

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4)

InChI Key

IQGWPPQNIZBTBM-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OS(=O)(=O)O

Related CAS

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Origin of Product

United States

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